molecular formula C10H15NO B132254 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone CAS No. 145696-98-6

1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone

Cat. No. B132254
M. Wt: 165.23 g/mol
InChI Key: ATRIWDXNPRKJRB-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone, also known as ABE, is a bicyclic ketone compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a critical role in the storage and release of neurotransmitters such as dopamine, norepinephrine, and serotonin. 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has been used to investigate the role of VMAT2 in various neurological disorders, including Parkinson's disease, schizophrenia, and depression.

Mechanism Of Action

1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of neurotransmitters into vesicles. This results in a decrease in the release of neurotransmitters from presynaptic neurons, leading to a reduction in neurotransmitter signaling. 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has been shown to have a high affinity for VMAT2, with an inhibition constant (Ki) in the nanomolar range.

Biochemical And Physiological Effects

1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has been shown to have a number of biochemical and physiological effects related to its inhibition of VMAT2. It has been shown to reduce dopamine release in the striatum, which is associated with motor control and reward processing. 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has also been shown to reduce serotonin release in the raphe nuclei, which is associated with mood regulation and anxiety. In addition, 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has been shown to reduce norepinephrine release in the locus coeruleus, which is associated with arousal and attention.

Advantages And Limitations For Lab Experiments

1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has several advantages for use in lab experiments. It is a highly selective inhibitor of VMAT2, with little to no effect on other transporters or receptors. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use. 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. In addition, its effects on neurotransmitter release may be influenced by factors such as pH and temperature, which must be carefully controlled.

Future Directions

There are several future directions for further research on 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone. One area of interest is the development of more potent and selective inhibitors of VMAT2, which may have therapeutic potential for neurological disorders. Another area of interest is the investigation of the role of VMAT2 in other physiological processes, such as endocrine function and immune response. Finally, the development of new methods for the synthesis and purification of 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone may lead to more efficient and cost-effective production of this compound for research purposes.
Conclusion
In conclusion, 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone is a bicyclic ketone compound that has been synthesized and studied for its potential applications in scientific research. Its selective inhibition of VMAT2 has made it a valuable tool for investigating the role of this transporter in neurological disorders and other physiological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone.

Synthesis Methods

The synthesis of 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone involves several steps, including the reaction of 1,3-cyclohexadiene with methyl vinyl ketone, followed by a Diels-Alder reaction with N-phenylmaleimide to form a bicyclic intermediate. This intermediate is then treated with ethylamine to produce 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone. The synthesis method has been optimized to yield high purity and yield of 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone.

properties

CAS RN

145696-98-6

Product Name

1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-[(1S,5R)-3-amino-6,6-dimethyl-2-bicyclo[3.1.0]hex-2-enyl]ethanone

InChI

InChI=1S/C10H15NO/c1-5(12)8-7(11)4-6-9(8)10(6,2)3/h6,9H,4,11H2,1-3H3/t6-,9-/m1/s1

InChI Key

ATRIWDXNPRKJRB-HZGVNTEJSA-N

Isomeric SMILES

CC(=O)C1=C(C[C@@H]2[C@H]1C2(C)C)N

SMILES

CC(=O)C1=C(CC2C1C2(C)C)N

Canonical SMILES

CC(=O)C1=C(CC2C1C2(C)C)N

synonyms

Ethanone, 1-[(1S,5R)-3-amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.